molecular formula C17H25N5 B11743976 3-cyclopropyl-N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine CAS No. 1856096-12-2

3-cyclopropyl-N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11743976
CAS No.: 1856096-12-2
M. Wt: 299.4 g/mol
InChI Key: KUDTWLBSBFHCCD-UHFFFAOYSA-N
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Description

3-cyclopropyl-N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine is a complex organic compound characterized by its unique structure, which includes cyclopropyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclopropyl group: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.

    Coupling reactions: The final step involves coupling the pyrazole derivatives to form the desired compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylated nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated pyrazole rings.

    Substitution: Substituted derivatives with various functional groups replacing the methyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical studies due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of pyrazole-containing compounds is beneficial.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl and pyrazole groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1H-pyrazole: Shares the pyrazole ring and cyclopropyl group but lacks the additional substituents.

    1-methyl-1H-pyrazole: Similar pyrazole ring structure but without the cyclopropyl groups.

    N-methyl-1H-pyrazole-5-amine: Contains the amine group but lacks the cyclopropyl and additional pyrazole substituents.

Uniqueness

The uniqueness of 3-cyclopropyl-N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine lies in its combination of cyclopropyl and pyrazole groups, which can confer unique chemical and biological properties

Properties

CAS No.

1856096-12-2

Molecular Formula

C17H25N5

Molecular Weight

299.4 g/mol

IUPAC Name

5-cyclopropyl-N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C17H25N5/c1-11(2)22-14(8-15(20-22)12-4-5-12)10-18-17-9-16(13-6-7-13)19-21(17)3/h8-9,11-13,18H,4-7,10H2,1-3H3

InChI Key

KUDTWLBSBFHCCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CC2)CNC3=CC(=NN3C)C4CC4

Origin of Product

United States

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